molecular formula C9H11N3O B13067212 1-(2-Aminoethyl)-1H-indazol-4-ol

1-(2-Aminoethyl)-1H-indazol-4-ol

Cat. No.: B13067212
M. Wt: 177.20 g/mol
InChI Key: JECNXUHPALFFKZ-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-1H-indazol-4-ol is a heterocyclic compound featuring an indazole core with an aminoethyl group at the 1-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-1H-indazol-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrobenzaldehyde with ethylenediamine, followed by reduction and cyclization to form the indazole ring. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-1H-indazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Aminoethyl)-1H-indazol-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-1H-indazol-4-ol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the indazole core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)-1H-imidazole: Similar structure but with an imidazole ring instead of an indazole ring.

    1-(2-Aminoethyl)-1H-pyrazole: Similar structure but with a pyrazole ring.

    1-(2-Aminoethyl)-1H-benzimidazole: Similar structure but with a benzimidazole ring.

Uniqueness

1-(2-Aminoethyl)-1H-indazol-4-ol is unique due to the presence of both an aminoethyl group and a hydroxyl group on the indazole ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

1-(2-aminoethyl)indazol-4-ol

InChI

InChI=1S/C9H11N3O/c10-4-5-12-8-2-1-3-9(13)7(8)6-11-12/h1-3,6,13H,4-5,10H2

InChI Key

JECNXUHPALFFKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2CCN)C(=C1)O

Origin of Product

United States

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